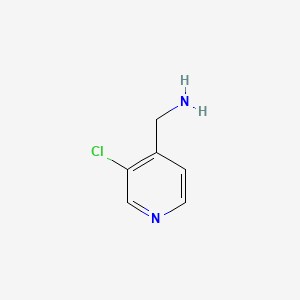

(3-Chloropyridin-4-YL)methanamine

Description

The exact mass of the compound (3-Chloropyridin-4-YL)methanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (3-Chloropyridin-4-YL)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Chloropyridin-4-YL)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-chloropyridin-4-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c7-6-4-9-2-1-5(6)3-8/h1-2,4H,3,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAEMFCVTGBYCHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1CN)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30680990 | |

| Record name | 1-(3-Chloropyridin-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30680990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870063-65-3 | |

| Record name | 1-(3-Chloropyridin-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30680990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-chloropyridin-4-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(3-Chloropyridin-4-YL)methanamine chemical properties and reactivity

An In-Depth Technical Guide to (3-Chloropyridin-4-YL)methanamine: Properties, Reactivity, and Applications for the Modern Researcher

Introduction: A Versatile Heterocyclic Building Block

In the landscape of modern drug discovery and organic synthesis, heterocyclic compounds form the bedrock of countless therapeutic agents and complex molecular architectures. Among these, pyridine and its derivatives are exceptionally prevalent, owing to the unique electronic properties and hydrogen bonding capabilities imparted by the nitrogen atom within the aromatic ring.[1][2] (3-Chloropyridin-4-YL)methanamine (CAS 870063-65-3) has emerged as a particularly valuable building block for research scientists and drug development professionals. Its structure features a trifecta of reactive sites: a basic pyridine nitrogen, a nucleophilic primary aminomethyl group, and a strategically positioned chlorine atom susceptible to substitution. This guide offers a senior application scientist's perspective on the core chemical properties, reactivity, and strategic applications of this versatile intermediate, providing the technical accuracy and field-proven insights necessary to leverage its full synthetic potential.

Physicochemical and Structural Properties

A thorough understanding of a reagent's physical properties is the foundation of its effective application in synthesis. These parameters govern choices regarding solvents, reaction temperatures, and purification strategies. The key properties of (3-Chloropyridin-4-YL)methanamine are summarized below.

| Property | Value | Reference |

| CAS Number | 870063-65-3 | [3] |

| Molecular Formula | C₆H₇ClN₂ | [4] |

| Molecular Weight | 142.59 g/mol | [3] |

| Boiling Point | 239.9ºC at 760 mmHg | [3] |

| Density | 1.244 g/cm³ | [3] |

| Flash Point | 98.9ºC | [3] |

| InChIKey | AAEMFCVTGBYCHP-UHFFFAOYSA-N | [4] |

The presence of both a hydrogen bond donor (the -NH₂) and acceptor (the pyridine nitrogen) suggests moderate polarity and potential for solubility in a range of protic and polar aprotic solvents.

Synthesis Strategies: Accessing the Core Scaffold

The most direct and industrially relevant synthesis of chlorosubstituted aminomethylpyridines involves the catalytic reduction of the corresponding cyanopyridine precursor. This approach is favored for its high efficiency and the relative accessibility of the starting materials.

A plausible and efficient workflow for the synthesis of (3-Chloropyridin-4-YL)methanamine begins with 3-chloro-4-cyanopyridine. The cyano group is reduced to a primary amine, typically via catalytic hydrogenation.

Caption: Key reactive sites and associated transformations of (3-Chloropyridin-4-YL)methanamine.

-

The Aminomethyl Group (-CH₂NH₂): As a primary amine, this group is a potent nucleophile and the most common handle for molecular elaboration. It readily participates in reactions central to medicinal chemistry, such as acylation with acyl chlorides or carboxylic acids to form stable amide bonds, and reductive amination with aldehydes or ketones to build complex secondary or tertiary amines. [5][6]

-

The Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom makes it basic and a hydrogen bond acceptor, a feature that critically influences the pharmacokinetic properties of drugs. [1]It can be protonated to form salts, which often enhances aqueous solubility.

-

The Chlorine Atom (-Cl): The chlorine at the C3 position is a leaving group, enabling C-C and C-N bond formation. While positions 2 and 4 of the pyridine ring are electronically more activated for Nucleophilic Aromatic Substitution (SNAr) due to the ability to delocalize the negative charge onto the ring nitrogen, the C3 position can still undergo substitution, particularly with strong nucleophiles or under metal-catalyzed conditions (e.g., Buchwald-Hartwig amination). [7][8]This allows for the introduction of diverse aryl, heteroaryl, or amino substituents, further expanding the accessible chemical space. [7]

Application in Drug Discovery and Development

The pyridine scaffold is present in a vast number of FDA-approved drugs, highlighting its status as a "privileged" structure in medicinal chemistry. [1]9methanamine serves as an ideal starting point for generating libraries of novel compounds for several reasons:

-

Vectorial Diversity: The distinct reactivity of the amine and chloro groups allows for controlled, stepwise elaboration in two different vectors, enabling systematic exploration of the surrounding structure-activity relationship (SAR).

-

Pharmacophore Mimicry: The pyridine ring can act as a bioisostere for a phenyl ring but offers the advantage of improved solubility and the ability to act as a hydrogen bond acceptor. [2]* Fragment-Based Drug Design (FBDD): Its relatively small size and defined functional handles make it an excellent fragment for FBDD campaigns, where it can be grown or linked to other fragments to build potent and selective inhibitors.

-

Proven Biological Relevance: While data on this specific isomer is limited, the closely related isomer, (2-Chloropyridin-4-yl)methanamine, is a known selective inhibitor of Lysyl oxidase-like 2 (LOXL2), an enzyme implicated in cancer progression. [10][11][12]This establishes a precedent for this chemical class having significant biological activity and provides a strong rationale for its inclusion in screening libraries targeting various enzymes.

Experimental Protocol: Synthesis of N-((3-chloropyridin-4-yl)methyl)benzamide

This protocol details a standard N-acylation reaction, a fundamental transformation for this building block.

Objective: To synthesize N-((3-chloropyridin-4-yl)methyl)benzamide via acylation of the primary amine with benzoyl chloride.

Materials:

-

(3-Chloropyridin-4-YL)methanamine (1.0 eq)

-

Benzoyl Chloride (1.05 eq)

-

Triethylamine (TEA) (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add (3-Chloropyridin-4-YL)methanamine (e.g., 1.0 g, 7.0 mmol, 1.0 eq) and anhydrous dichloromethane (20 mL). Cool the resulting solution to 0°C in an ice bath.

-

Addition of Base: Add triethylamine (e.g., 1.17 mL, 8.4 mmol, 1.2 eq) to the stirred solution.

-

Scientist's Insight: TEA is a non-nucleophilic organic base used to scavenge the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

-

-

Acylation: Add benzoyl chloride (e.g., 0.85 mL, 7.35 mmol, 1.05 eq) dropwise to the cold solution over 5-10 minutes. A slight excess of the acylating agent ensures full conversion of the starting material.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.

-

Aqueous Workup: Quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 20 mL) to remove any unreacted benzoyl chloride and HCl salts, followed by brine (1 x 20 mL) to remove residual water.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure N-((3-chloropyridin-4-yl)methyl)benzamide.

Safety and Handling

While a specific safety data sheet for (3-Chloropyridin-4-YL)methanamine is not widely available, data from structurally similar compounds like chloropyridines and aminomethylpyridines should inform handling procedures. [13][14]

-

Hazards: Assumed to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May cause respiratory irritation. [14]* Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood while wearing appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves. [5][14]* Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

(3-Chloropyridin-4-YL)methanamine is more than just a chemical reagent; it is a strategic tool for molecular design. Its well-defined reactive handles provide a reliable and versatile platform for the synthesis of complex molecules and diverse chemical libraries. By understanding the interplay of its physicochemical properties and the nuances of its reactivity, researchers and drug development professionals can effectively harness its potential to accelerate the discovery of novel therapeutics and innovative chemical entities.

References

- Buy 4-(Aminomethyl)pyridine | 3731-53-1 - Smolecule.

- CAS 870063-65-3 (3-Chloropyridin-4-yl)methanamine - Alfa Chemistry.

- 4-(Aminomethyl)pyridine - Chem-Impex.

- The Essential Role of 3-Chloropyridine in Organic Synthesis.

- Toxicity studies of o-chloropyridine administered dermally and in drinking water to F344/N r

- (3-chloropyridin-4-yl)methanamine (C6H7ClN2) - PubChemLite.

- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC - PubMed Central.

- Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis - Sarchem Labs.

- Pyridines and Imidazaopyridines With Medicinal Significance - ResearchG

- Article - SciELO.

- US5300650A - Process for producing aminomethylpyridine having a chlorine atom at α- - Google P

- (2-Chloropyridin-4-yl)methanamine hydrochloride | LOXL2 Inhibitor | MedChemExpress.

- LOXL2 small molecule inhibitor restrains malignant transformation of cervical cancer cells by repressing LOXL2-induced epithelial-mesenchymal transition (EMT) - PMC - NIH.

- Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2...

- (2-Chloropyridin-4-yl)methanamine hydrochloride-SDS-MedChemExpress.

- Full article: LOXL2 small molecule inhibitor restrains malignant transformation of cervical cancer cells by repressing LOXL2-induced epithelial-mesenchymal transition (EMT).

Sources

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sarchemlabs.com [sarchemlabs.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. PubChemLite - (3-chloropyridin-4-yl)methanamine (C6H7ClN2) [pubchemlite.lcsb.uni.lu]

- 5. Buy 4-(Aminomethyl)pyridine | 3731-53-1 [smolecule.com]

- 6. chemimpex.com [chemimpex.com]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. LOXL2 small molecule inhibitor restrains malignant transformation of cervical cancer cells by repressing LOXL2-induced epithelial-mesenchymal transition (EMT) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Toxicity studies of o-chloropyridine administered dermally and in drinking water to F344/N rats and B6C3F1/N mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. file.medchemexpress.com [file.medchemexpress.com]

(3-Chloropyridin-4-YL)methanamine CAS number 870063-65-3

An In-Depth Technical Guide to (3-Chloropyridin-4-YL)methanamine (CAS: 870063-65-3): A Key Building Block in Modern Drug Discovery

Introduction

(3-Chloropyridin-4-YL)methanamine is a substituted pyridine derivative that has emerged as a molecule of significant interest for researchers, particularly in the fields of medicinal chemistry and drug development. The pyridine scaffold itself is a cornerstone in pharmaceutical science, recognized as the second most common nitrogen-containing heterocycle found in drugs approved by the U.S. Food and Drug Administration (FDA).[1] The inherent chemical properties of the pyridine ring, such as its polarity and ability to form hydrogen bonds, can substantially enhance the pharmacokinetic profiles of drug candidates, improving critical attributes like solubility and bioavailability.[2][3]

This technical guide offers a comprehensive overview of (3-Chloropyridin-4-YL)methanamine, designed for scientists and drug development professionals. It delves into the compound's physicochemical properties, logical synthetic strategies, its pivotal role as a building block in the design of targeted therapeutics, validated analytical methodologies for quality control, and essential safety protocols for its handling and storage. The content is structured to provide not just data, but also expert-driven insights into the causality behind experimental choices, ensuring a trustworthy and authoritative resource for laboratory application.

Chapter 1: Physicochemical Properties and Structural Elucidation

The precise chemical identity and physical characteristics of a compound are fundamental to its application in synthesis and research. (3-Chloropyridin-4-YL)methanamine's structure, featuring a chlorine atom at the 3-position and an aminomethyl group at the 4-position, provides a unique combination of electronic and steric properties that are highly valuable for molecular design. The electron-withdrawing nature of the chlorine atom influences the reactivity of the pyridine ring, while the primary amine of the methanamine group serves as a key nucleophilic handle for subsequent chemical modifications.[4]

| Property | Value | Source(s) |

| CAS Number | 870063-65-3 | [5][6] |

| Molecular Formula | C₆H₇ClN₂ | [5][7] |

| Molecular Weight | 142.59 g/mol | [5][6] |

| IUPAC Name | (3-chloropyridin-4-yl)methanamine | [5][7] |

| Synonyms | 3-Chloro-4-(aminomethyl)pyridine, 3-Chloro-4-pyridinemethanamine | [5] |

| Boiling Point | 239.9 °C at 760 mmHg | [5] |

| Flash Point | 98.9 °C | [5] |

| Density | 1.244 g/cm³ | [5] |

| InChIKey | AAEMFCVTGBYCHP-UHFFFAOYSA-N | [5][7] |

Chapter 2: Synthesis and Manufacturing Considerations

While multiple proprietary methods exist for the synthesis of (3-Chloropyridin-4-YL)methanamine, a logical and scalable synthetic route can be devised based on established principles of heterocyclic chemistry. A common strategy involves the functionalization of a pre-existing pyridine ring. The following proposed pathway illustrates a robust method for its preparation, designed for efficiency and regiochemical control.

Proposed Synthetic Pathway

A plausible synthesis begins with 4-methylpyridine, which undergoes chlorination followed by functional group manipulation to yield the final product. The choice of reagents is critical; for instance, using a selective chlorinating agent and a controlled radical bromination ensures the correct positioning of functional groups for the final amination step.

Caption: Proposed Synthetic Pathway for (3-Chloropyridin-4-YL)methanamine.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative, step-by-step methodology for the synthesis outlined above.

Step 1: Synthesis of 3-Chloro-4-methylpyridine

-

To a stirred solution of 4-methylpyridine in a suitable chlorinated solvent (e.g., dichloromethane), add N-Chlorosuccinimide (NCS) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours, monitoring by TLC or GC-MS until the starting material is consumed.

-

Quench the reaction with an aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure 3-chloro-4-methylpyridine.

Step 2: Synthesis of 4-(Bromomethyl)-3-chloropyridine

-

Dissolve the 3-chloro-4-methylpyridine from Step 1 in carbon tetrachloride.

-

Add N-Bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN).

-

Heat the mixture to reflux (approx. 77 °C) and irradiate with a UV lamp to initiate the reaction.

-

Monitor the reaction progress. Upon completion, cool the mixture to room temperature.

-

Filter off the succinimide byproduct and concentrate the filtrate. The crude product can be used directly in the next step or purified via chromatography.

Step 3: Synthesis of (3-Chloropyridin-4-YL)methanamine

-

Dissolve the crude 4-(bromomethyl)-3-chloropyridine in a polar aprotic solvent like DMF.

-

Add sodium azide (NaN₃) and stir at room temperature for 4-6 hours to form the corresponding azide intermediate.

-

Reduce the azide intermediate using a standard reducing agent, such as triphenylphosphine followed by water, or catalytic hydrogenation (H₂, Pd/C).

-

After the reduction is complete, perform an aqueous workup with a basic solution (e.g., NaOH) to neutralize any acids.

-

Extract the product into an organic solvent like ethyl acetate.

-

Dry the organic extracts, concentrate, and purify by column chromatography or distillation to obtain the final product, (3-Chloropyridin-4-YL)methanamine.

Chapter 3: Role in Medicinal Chemistry and Drug Discovery

The true value of (3-Chloropyridin-4-YL)methanamine lies in its application as a versatile building block for constructing complex, biologically active molecules.[8][9] Its structure is particularly well-suited for the development of protein kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[10][11]

The nitrogen atom in the pyridine ring can act as a crucial hydrogen bond acceptor, enabling it to anchor a molecule to the "hinge region" of a kinase's ATP-binding pocket.[12] This interaction is a hallmark of many successful kinase inhibitors. The chloro and aminomethyl groups at the 3- and 4-positions, respectively, serve as strategic vectors. They allow for the extension of the molecule into other regions of the binding site, which is essential for achieving high potency and selectivity for the target kinase over other kinases in the human kinome. Numerous kinase inhibitors targeting enzymes like BTK, Met, and VRK incorporate substituted pyridine scaffolds.[12][13][14]

Caption: Conceptual Interaction of a Pyridine-Based Inhibitor with a Kinase Hinge Region.

Chapter 4: Analytical Characterization and Quality Control

Ensuring the identity, purity, and stability of (3-Chloropyridin-4-YL)methanamine is paramount for its use in research and development, where reproducibility is critical. A multi-technique approach is employed for comprehensive characterization. Commercial suppliers often provide analytical data such as NMR, HPLC, and LC-MS.[15]

Caption: Standard QC Workflow for (3-Chloropyridin-4-YL)methanamine.

Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This protocol provides a general method for assessing the purity of the title compound.[16]

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

-

Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Sample Preparation: Accurately weigh ~1 mg of (3-Chloropyridin-4-YL)methanamine and dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B.

-

Injection Volume: 10 µL.

-

Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Expected Spectroscopic Data

-

¹H NMR: Protons on the pyridine ring would appear in the aromatic region (δ 7.0-8.5 ppm). The CH₂ protons of the aminomethyl group would likely appear as a singlet around δ 3.8-4.2 ppm, and the NH₂ protons as a broad singlet.

-

¹³C NMR: Aromatic carbons would be observed between δ 120-160 ppm. The CH₂ carbon would be expected in the δ 40-50 ppm range.

-

Mass Spectrometry (ESI+): The primary ion observed would be the [M+H]⁺ ion at m/z corresponding to the molecular weight plus a proton (approx. 143.04), showing a characteristic isotopic pattern for a chlorine-containing compound.[7]

Chapter 5: Safety, Handling, and Storage

Proper handling and storage are crucial to ensure user safety and maintain the integrity of the compound. (3-Chloropyridin-4-YL)methanamine is classified as an irritant.[17]

| GHS Hazard Information | |

| Pictogram(s) | |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

(Source: AK Scientific, Inc. Safety Data Sheet)[17]

Protocol: Safe Laboratory Handling and Storage

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors or dust.[17]

-

Personal Protective Equipment (PPE): Wear a standard laboratory coat, nitrile gloves, and chemical safety goggles.

-

Dispensing: When weighing or transferring the material, use techniques that minimize dust generation.

-

Spill Response: In case of a small spill, absorb with an inert material (e.g., vermiculite or sand), collect in a sealed container, and dispose of as hazardous chemical waste.[18]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[15][17] Recommended storage temperature is often 2-8°C for long-term stability.[15]

-

First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[17]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[17]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[17]

-

Conclusion

(3-Chloropyridin-4-YL)methanamine (CAS 870063-65-3) is more than just a chemical intermediate; it is an enabling tool for innovation in pharmaceutical research. Its unique structure, combining the pharmacologically privileged pyridine core with strategically placed reactive functional groups, makes it a highly valuable building block for the synthesis of next-generation therapeutics. As demonstrated in this guide, a thorough understanding of its properties, synthesis, analytical profiles, and safe handling procedures is essential for unlocking its full potential in the laboratory. For drug discovery professionals, this compound represents a key starting point for developing potent and selective modulators of challenging biological targets, particularly protein kinases, thereby contributing to the advancement of targeted medicine.

References

-

Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. ResearchGate. Available from: [Link]

-

Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. R Discovery. Available from: [Link]

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. National Institutes of Health (NIH). Available from: [Link]

-

Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. R Discovery. Available from: [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. National Institutes of Health (NIH). Available from: [Link]

-

Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. ResearchGate. Available from: [Link]

-

Substituted pyrimidines as protein kinase inhibitors. ResearchGate. Available from: [Link]

-

Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. National Institutes of Health (NIH). Available from: [Link]

-

Harnessing Pyridine Derivatives: A Deep Dive into 3-Amino-2-chloro-4-methylpyridine. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

-

Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Publications. Available from: [Link]

-

1,4,6-Trisubstituted imidazo[4,5-c]pyridines as inhibitors of Bruton's tyrosine kinase. PubMed. Available from: [Link]

-

(3-chloropyridin-4-yl)methanamine (C6H7ClN2). PubChemLite. Available from: [Link]

-

C-(3-Chloro-pyridin-2-yl)-methylamine dihydrochloride. PubChem. Available from: [Link]

-

(2-Chloropyridin-4-yl)methanamine. PubChem. Available from: [Link]

-

A Manufacturing Process to an Intermediate in the Synthesis of Acalabrutinib. ResearchGate. Available from: [Link]

- Synthesis method and intermediates of pyridin-2-yl-methylamine. Google Patents.

-

Understanding (2-Chloropyridin-3-yl)methanamine: A Key Pharmaceutical Intermediate. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. National Institutes of Health (NIH). Available from: [Link]

-

LOXL2 small molecule inhibitor restrains malignant transformation of cervical cancer cells by repressing LOXL2-induced epithelial-mesenchymal transition (EMT). National Institutes of Health (NIH). Available from: [Link]

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. National Institutes of Health (NIH). Available from: [Link]

-

Discovery of N-(4-(2-Amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-flu orophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily. ResearchGate. Available from: [Link]

-

Artificial intelligence accelerates the identification of nature-derived potent LOXL2 inhibitors. National Institutes of Health (NIH). Available from: [Link]

- A kind of method for synthesizing 4 alkanamine yl pyridines in a mild condition. Google Patents.

-

LOXL2 small molecule inhibitor restrains malignant transformation of cervical cancer cells by repressing LOXL2-induced epithelial-mesenchymal transition (EMT). PubMed. Available from: [Link]

- Process for making 3-amino-2-chloro-4-methylpyridine. Google Patents.

-

Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a selective and orally efficacious inhibitor of the Met kinase superfamily. PubRank. Available from: [Link]

-

Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal. Available from: [Link]

Sources

- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Pyridine derivatives as preferable scaffolds for the process of discovering new drugs | Semantic Scholar [semanticscholar.org]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 870063-65-3 (3-Chloropyridin-4-yl)methanamine AKSci 3709AC [aksci.com]

- 7. PubChemLite - (3-chloropyridin-4-yl)methanamine (C6H7ClN2) [pubchemlite.lcsb.uni.lu]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. researchgate.net [researchgate.net]

- 11. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 1,4,6-Trisubstituted imidazo[4,5-c]pyridines as inhibitors of Bruton's tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. 870063-65-3|(3-Chloropyridin-4-yl)methanamine|BLD Pharm [bldpharm.com]

- 16. iosrjournals.org [iosrjournals.org]

- 17. aksci.com [aksci.com]

- 18. static.cymitquimica.com [static.cymitquimica.com]

(3-Chloropyridin-4-YL)methanamine molecular weight and formula

An In-depth Technical Guide to (3-Chloropyridin-4-YL)methanamine: Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist

Introduction

(3-Chloropyridin-4-YL)methanamine is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and drug discovery. Its unique structural arrangement, featuring a pyridine core substituted with a chlorine atom and an aminomethyl group, provides a versatile scaffold for the synthesis of a diverse array of biologically active molecules. The strategic placement of these functional groups allows for multiple avenues of chemical modification, making it an invaluable intermediate for researchers and scientists. This guide offers a comprehensive overview of its fundamental properties, a detailed protocol for its synthesis and characterization, and an exploration of its applications in the development of novel therapeutics, particularly as a key component in the synthesis of enzyme inhibitors.

Core Physicochemical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its intrinsic properties. These data are critical for reaction planning, dosage calculations, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C6H7ClN2 | [1][2][3] |

| Molecular Weight | 142.59 g/mol | [1][4] |

| Monoisotopic Mass | 142.02977 Da | [2] |

| CAS Number | 870063-65-3 | [1] |

| Appearance | (Typically) Off-white to yellow solid | General knowledge |

| Boiling Point | 239.9°C at 760 mmHg | [1] |

| Density | 1.244 g/cm³ | [1] |

| SMILES | C1=CN=CC(=C1CN)Cl | [2] |

| InChIKey | AAEMFCVTGBYCHP-UHFFFAOYSA-N | [1][2] |

Synthesis and Characterization

The synthesis of (3-Chloropyridin-4-YL)methanamine is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common and effective laboratory-scale synthesis involves the reduction of a nitrile precursor, 3-chloro-4-cyanopyridine. This precursor is often synthesized from more readily available starting materials.

Synthetic Workflow Overview

The conversion of 3-chloro-4-cyanopyridine to the target amine is a critical reduction step. The choice of reducing agent is paramount; catalytic hydrogenation or the use of a metal hydride like lithium aluminum hydride (LiAlH₄) are common methodologies. The selection is often guided by factors such as substrate compatibility, desired selectivity, and safety considerations. Catalytic hydrogenation is generally preferred for its milder conditions and cleaner work-up.

Caption: Synthetic workflow for the reduction of 3-chloro-4-cyanopyridine.

Detailed Experimental Protocol: Synthesis via Catalytic Hydrogenation

This protocol describes a self-validating system where reaction progress is monitored, and product identity is confirmed through standard analytical techniques.

Materials:

-

3-chloro-4-cyanopyridine

-

Palladium on carbon (10% Pd/C)

-

Methanol (anhydrous)

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide solution (e.g., 2M)

-

Ethyl acetate

-

Magnesium sulfate (anhydrous)

-

Hydrogen gas (H₂)

-

Parr hydrogenation apparatus or similar

Procedure:

-

Reactor Setup: In a high-pressure reaction vessel (e.g., a Parr shaker bottle), add 3-chloro-4-cyanopyridine (1.0 eq).

-

Catalyst Addition: Carefully add 10% Palladium on carbon (typically 5-10 mol% relative to the substrate) under an inert atmosphere (e.g., nitrogen or argon). The inert atmosphere is crucial to prevent premature reaction with atmospheric oxygen and ensure catalyst activity.

-

Solvent Addition: Add anhydrous methanol to dissolve the starting material. The volume should be sufficient to create a slurry that can be effectively agitated.

-

Acidification: Add concentrated hydrochloric acid (1.1 eq). The formation of the ammonium salt in situ prevents side reactions, such as the formation of secondary amines, thereby increasing the yield of the desired primary amine.

-

Hydrogenation: Seal the reaction vessel, connect it to the hydrogenation apparatus, and purge the system with hydrogen gas several times to remove any residual air. Pressurize the vessel with hydrogen gas (typically 50-60 psi).

-

Reaction: Begin vigorous agitation (shaking or stirring) at room temperature. The reaction progress should be monitored by observing the cessation of hydrogen uptake. This is a key self-validating step; a stable pressure indicates the reaction is complete.

-

Work-up:

-

Carefully vent the excess hydrogen gas.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. This step must be performed cautiously as the catalyst can be pyrophoric. The filter cake should be washed with additional methanol to ensure complete recovery of the product.

-

Combine the filtrate and washes and concentrate under reduced pressure to remove the methanol.

-

Dissolve the residue in water and basify the solution by the slow addition of 2M sodium hydroxide solution until a pH of >10 is achieved. This deprotonates the amine hydrochloride salt, yielding the free amine.

-

Extract the aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (3-Chloropyridin-4-YL)methanamine.

-

-

Purification: The crude product can be purified by silica gel column chromatography or vacuum distillation if necessary to achieve high purity for subsequent applications.

Spectroscopic Characterization

Confirming the structure and purity of the synthesized compound is non-negotiable. The following table outlines the expected spectroscopic data for (3-Chloropyridin-4-YL)methanamine.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the aminomethyl protons (-CH₂NH₂), and distinct aromatic protons on the pyridine ring. The integration of these signals should match the number of protons in the structure. |

| ¹³C NMR | Resonances for the aminomethyl carbon, and the five unique carbons of the 3-chloropyridine ring. |

| Mass Spec (MS) | The mass spectrum should show a molecular ion peak [M]+ corresponding to the molecular weight (approx. 142.03 g/mol ) and a characteristic [M+2]+ peak with about one-third the intensity of the [M]+ peak, which is indicative of the presence of a single chlorine atom.[2] |

| Infrared (IR) | Characteristic N-H stretching vibrations for the primary amine group (typically in the 3300-3500 cm⁻¹ region) and C-Cl stretching vibrations. |

Applications in Drug Discovery and Development

(3-Chloropyridin-4-YL)methanamine serves as a vital intermediate in pharmaceutical synthesis.[5] Its utility stems from the reactivity of the aminomethyl group, which can readily participate in nucleophilic substitution, amide bond formation, and other coupling reactions, allowing for its incorporation into larger, more complex molecular frameworks.

Case Study: Inhibition of Lysyl Oxidase-Like 2 (LOXL2)

A significant application of chloropyridine derivatives, including isomers of the title compound, is in the development of inhibitors for Lysyl Oxidase-Like 2 (LOXL2), an enzyme implicated in cancer progression and fibrosis.[6] Small molecule inhibitors often utilize a chloropyridinylmethanamine scaffold to interact with the active site of the enzyme.

For instance, (2-Chloropyridin-4-yl)methanamine hydrochloride has been identified as a selective LOXL2 inhibitor.[6][7] This compound has been shown to restrain the malignant transformation of cervical cancer cells by repressing LOXL2-induced epithelial-mesenchymal transition (EMT).[8] The aminomethyl group is crucial for binding within the enzyme's active site, while the chloropyridine moiety contributes to the overall binding affinity and selectivity.

Caption: Role of chloropyridinylmethanamine scaffolds in drug development.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Use in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[4]

Conclusion

(3-Chloropyridin-4-YL)methanamine is more than just a chemical compound; it is an enabling tool for innovation in pharmaceutical and chemical research. Its well-defined physicochemical properties, coupled with its synthetic accessibility and versatile reactivity, solidify its position as a high-value intermediate. For researchers and drug development professionals, a thorough understanding of this molecule's characteristics, from its molecular weight to its role in the synthesis of potent enzyme inhibitors, is fundamental to leveraging its full potential in the quest for novel and effective therapeutics.

References

-

PubChem. 1-(3-chloropyridin-4-yl)-N-methylethanamine. National Center for Biotechnology Information. Available from: [Link]

-

PubChemLite. (3-chloropyridin-4-yl)methanamine (C6H7ClN2). Available from: [Link]

-

PubChem. (4-Chlorophenyl)-(3-chloro-4-pyridinyl)methanamine. National Center for Biotechnology Information. Available from: [Link]

-

Chemical-Suppliers. (3-Chloropyridin-2-yl)methanamine | CAS 500305-98-6. Available from: [Link]

-

PubChem. (2-Chloropyridin-4-yl)methanamine. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. C-(3-Chloro-pyridin-2-yl)-methylamine dihydrochloride. National Center for Biotechnology Information. Available from: [Link]

-

Protheragen. Understanding (2-Chloropyridin-3-yl)methanamine: A Key Pharmaceutical Intermediate. Available from: [Link]

-

National Institutes of Health (NIH). LOXL2 small molecule inhibitor restrains malignant transformation of cervical cancer cells by repressing LOXL2-induced epithelial-mesenchymal transition (EMT). PMC. Available from: [Link]

-

National Institutes of Health (NIH). Artificial intelligence accelerates the identification of nature-derived potent LOXL2 inhibitors. PMC. Available from: [Link]

- Google Patents. CN107501173A - A kind of method for synthesizing 4 alkanamine yl pyridines in a mild condition.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. PubChemLite - (3-chloropyridin-4-yl)methanamine (C6H7ClN2) [pubchemlite.lcsb.uni.lu]

- 3. (3-Chloropyridin-2-yl)methanamine | CAS 500305-98-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. 870063-65-3|(3-Chloropyridin-4-yl)methanamine|BLD Pharm [bldpharm.com]

- 5. nbinno.com [nbinno.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. (2-Chloropyridin-4-yl)MethanaMine Hydrochloride | TargetMol [targetmol.com]

- 8. LOXL2 small molecule inhibitor restrains malignant transformation of cervical cancer cells by repressing LOXL2-induced epithelial-mesenchymal transition (EMT) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. C-(3-Chloro-pyridin-2-yl)-methylamine dihydrochloride | C6H9Cl3N2 | CID 22464502 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of (3-Chloropyridin-4-YL)methanamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the key spectroscopic data for the compound (3-Chloropyridin-4-YL)methanamine. As a crucial building block in medicinal chemistry, a thorough understanding of its structural and electronic properties through spectroscopic methods is paramount for its application in synthesis and drug development. This document synthesizes predicted data with established spectroscopic principles to offer a detailed characterization, explaining the causality behind spectral features and providing robust experimental protocols for data acquisition.

Molecular Structure and Overview

(3-Chloropyridin-4-YL)methanamine, with the molecular formula C₆H₇ClN₂, is a substituted pyridine derivative. Its structure consists of a pyridine ring chlorinated at the 3-position and bearing an aminomethyl group at the 4-position. This specific arrangement of a halogen, an aromatic nitrogen heterocycle, and a primary amine functional group dictates its unique spectroscopic signature.

Caption: Molecular structure of (3-Chloropyridin-4-YL)methanamine.

Mass Spectrometry (MS) Analysis

Mass spectrometry is essential for confirming the molecular weight and elemental composition of a compound. For (3-Chloropyridin-4-YL)methanamine, the presence of chlorine is a key diagnostic feature due to its natural isotopic abundance.

Core Insights:

-

Molecular Ion Peak: The monoisotopic mass of the compound is 142.03 Da. In a typical mass spectrum, especially using soft ionization techniques like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is often observed at m/z 143.04.

-

Chlorine Isotopic Pattern: Chlorine exists as two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in a characteristic isotopic pattern for any chlorine-containing fragment.[1][2][3] The molecular ion will appear as two peaks separated by 2 Da: the M⁺ peak (containing ³⁵Cl) and an M+2 peak (containing ³⁷Cl). The intensity ratio of the M+2 peak to the M⁺ peak will be approximately 1:3.[1][4] This pattern is a definitive indicator of the presence of a single chlorine atom in the molecule.

Predicted Mass Spectrometry Data Summary

| Ion/Adduct | Formula | Calculated m/z | Notes |

| [M]⁺ | C₆H₇³⁵ClN₂⁺ | 142.03 | Molecular ion with the most abundant chlorine isotope. |

| [M+2]⁺ | C₆H₇³⁷ClN₂⁺ | 144.03 | Isotopic peak due to ³⁷Cl, with ~32% the intensity of the M⁺ peak. |

| [M+H]⁺ | C₆H₈³⁵ClN₂⁺ | 143.04 | Protonated molecule, commonly observed in ESI-MS. |

| [M+H+2]⁺ | C₆H₈³⁷ClN₂⁺ | 145.04 | Isotopic peak of the protonated molecule. |

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

This protocol outlines the general procedure for acquiring an ESI-mass spectrum.

Caption: Workflow for ESI-MS analysis.

Causality in Protocol:

-

Solvent Choice: A polar, volatile solvent like methanol is used to ensure the sample is soluble and readily forms an aerosol.[5] Formic acid is added to promote protonation, enhancing the signal for the [M+H]⁺ ion in positive mode ESI.[6][7]

-

Positive Ionization Mode: The basic nitrogen atoms in the pyridine ring and the primary amine are easily protonated, making positive ionization mode the logical choice for high sensitivity.[8][9]

-

Filtration: Filtering removes particulate matter that could clog the ESI capillary and ensures a stable spray.[10]

Infrared (IR) Spectroscopy Analysis

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Core Insights: The IR spectrum of (3-Chloropyridin-4-YL)methanamine is expected to be characterized by several key absorption bands:

-

N-H Vibrations: The primary amine (-NH₂) group is diagnostic. It will exhibit two medium-intensity stretching bands in the 3400-3250 cm⁻¹ region (one for asymmetric and one for symmetric stretching).[11] An N-H bending (scissoring) vibration is also expected around 1650-1580 cm⁻¹.[11]

-

C-H Vibrations: Aromatic C-H stretching from the pyridine ring will appear just above 3000 cm⁻¹. Aliphatic C-H stretching from the methylene (-CH₂-) group will be observed just below 3000 cm⁻¹.

-

Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the aromatic ring typically appear as a series of sharp bands in the 1600-1450 cm⁻¹ region.

-

C-Cl Vibration: The C-Cl stretch is found in the fingerprint region, typically between 800-600 cm⁻¹, but can be difficult to assign definitively without comparative analysis.

Predicted IR Absorption Data Summary

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3400 - 3250 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | Medium (two bands) |

| 3100 - 3010 | Aromatic C-H Stretch | Pyridine Ring | Medium to Weak |

| 2950 - 2850 | Aliphatic C-H Stretch | Methylene (-CH₂) | Medium |

| 1650 - 1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Medium to Strong |

| 1600 - 1450 | C=C and C=N Stretch | Pyridine Ring | Medium to Strong (multiple bands) |

| 1335 - 1250 | Aromatic C-N Stretch | Aryl-N | Strong |

| 1250 - 1020 | Aliphatic C-N Stretch | Alkyl-N | Medium to Weak |

| 910 - 665 | N-H Wag | Primary Amine (-NH₂) | Broad, Strong |

Table references:[11][12][13][14]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

ATR is a common, modern technique that requires minimal sample preparation.[15]

Caption: Workflow for ATR-FT-IR analysis.

Causality in Protocol:

-

Background Scan: A background spectrum of the empty ATR crystal is crucial.[16] The instrument ratios the sample spectrum against the background, removing interfering signals from atmospheric CO₂ and water vapor, as well as any instrumental artifacts.[17]

-

Pressure Anvil: Applying pressure ensures intimate contact between the solid sample and the ATR crystal surface. This is necessary for the evanescent wave to penetrate the sample and generate a strong, high-quality spectrum.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Analysis

Core Insights: The ¹H NMR spectrum is predicted to show four distinct signals: three from the aromatic pyridine ring and one from the aliphatic aminomethyl group.

-

Aromatic Protons (H-2, H-5, H-6): The protons on the pyridine ring are in different chemical environments. H-2 and H-6 are adjacent to the ring nitrogen, which is strongly electron-withdrawing, causing them to be deshielded and appear far downfield (typically >8.0 ppm).[18][19] H-5 is expected to be the most upfield of the aromatic protons. The chlorine at C-3 will also influence the shifts of adjacent protons.

-

Methylene Protons (-CH₂-): The two protons of the aminomethyl group are chemically equivalent and will appear as a singlet. This signal will be shifted downfield from a typical alkane due to the adjacent aromatic ring and amine group.

-

Amine Protons (-NH₂): The two protons on the primary amine are also equivalent. They typically appear as a broad singlet that can exchange with trace amounts of D₂O in the solvent. Its chemical shift is highly variable depending on solvent, concentration, and temperature.

Predicted ¹H NMR Data Summary (in CDCl₃)

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-2 | ~8.4 - 8.6 | Singlet (or narrow doublet) | 1H | Adjacent to electron-withdrawing nitrogen. |

| H-6 | ~8.3 - 8.5 | Doublet | 1H | Adjacent to electron-withdrawing nitrogen. |

| H-5 | ~7.3 - 7.5 | Doublet | 1H | Influenced by adjacent nitrogen and C-Cl. |

| -CH₂- | ~3.9 - 4.1 | Singlet | 2H | Deshielded by aromatic ring and amine group. |

| -NH₂ | ~1.5 - 2.5 (variable) | Broad Singlet | 2H | Exchangeable protons, shift is concentration and solvent dependent. |

¹³C NMR Analysis

Core Insights: The molecule has six carbon atoms, but due to the substitution pattern, five distinct signals are expected in the ¹³C NMR spectrum, as C-2 and C-6 are no longer equivalent.

-

Aromatic Carbons: The carbons of the pyridine ring will appear in the aromatic region (120-160 ppm). The carbon attached to the chlorine (C-3) will be significantly influenced by the halogen's electronegativity. The carbons adjacent to the nitrogen (C-2, C-6) will be the most downfield.

-

Aliphatic Carbon: The methylene carbon (-CH₂-) will appear in the aliphatic region, shifted downfield due to the attached aromatic ring and nitrogen atom.

Predicted ¹³C NMR Data Summary (in CDCl₃)

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | ~150 - 155 | Aromatic, adjacent to nitrogen. |

| C-6 | ~148 - 152 | Aromatic, adjacent to nitrogen. |

| C-4 | ~145 - 150 | Aromatic, substituted with -CH₂NH₂. |

| C-3 | ~130 - 135 | Aromatic, directly attached to chlorine. |

| C-5 | ~120 - 125 | Aromatic CH. |

| -CH₂- | ~40 - 45 | Aliphatic, deshielded by ring and amine. |

Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra

This protocol outlines a standard procedure for preparing and running a solution-state NMR sample.

Caption: Workflow for NMR data acquisition and processing.

Causality in Protocol:

-

Deuterated Solvent: A deuterated solvent (e.g., CDCl₃) is used because it is "invisible" in the ¹H NMR spectrum.[10] The deuterium nucleus provides a signal that the spectrometer uses to "lock" the magnetic field, ensuring stability during the experiment.[20]

-

TMS Standard: Tetramethylsilane (TMS) is added as an internal standard because its protons are highly shielded, producing a single, sharp signal at a defined position (0.0 ppm) from which all other chemical shifts can be accurately referenced.[10][21]

-

Shimming: The process of shimming involves adjusting small magnetic field gradients to maximize the homogeneity of the main magnetic field across the sample volume.[20] This is critical for obtaining sharp, well-resolved spectral lines. Poor shimming results in broad, distorted peaks.

Conclusion

The spectroscopic characterization of (3-Chloropyridin-4-YL)methanamine is defined by a unique combination of signals. Mass spectrometry confirms its molecular weight and reveals the presence of chlorine through a distinct M⁺/M+2 isotopic pattern. Infrared spectroscopy clearly identifies the primary amine and substituted pyridine functional groups. Finally, ¹H and ¹³C NMR spectroscopy provide a detailed map of the molecule's carbon-hydrogen framework, allowing for unambiguous structural confirmation. The data and protocols presented in this guide serve as a robust reference for researchers utilizing this compound in their work.

References

- NMR Sample Preparation. (n.d.).

-

Isotopes in Mass Spectrometry. (n.d.). Chemistry Steps. Retrieved from [Link]

-

How To Prepare And Run An NMR Sample. (2025, July 24). ALWSCI. Retrieved from [Link]

-

8.1 - FT-NMR Sample Preparation Guide. (n.d.). MIT OpenCourseWare. Retrieved from [Link]

-

Fourier Transform Infrared Spectroscopy. (2014, June 17). UCI Aerosol Photochemistry Group. Retrieved from [Link]

-

How Does FTIR Analysis Work? (2022, December 22). Innovatech Labs. Retrieved from [Link]

-

NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]

-

NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved from [Link]

-

Sample preparation for FT-IR. (n.d.). University of the West Indies. Retrieved from [Link]

-

Video: Mass Spectrometry: Isotope Effect. (2024, April 4). JoVE. Retrieved from [Link]

-

Isotope Abundance. (2022, July 3). Chemistry LibreTexts. Retrieved from [Link]

-

The M+1 & M+2 Peaks. (2025, July 4). Save My Exams. Retrieved from [Link]

-

Guide to FT-IR Spectroscopy. (n.d.). Bruker. Retrieved from [Link]

-

7: FT-IR Spectroscopy (Experiment). (2025, January 7). Chemistry LibreTexts. Retrieved from [Link]

-

Patterns of the molecular ion with multiple chlorine or bromine atoms. (n.d.). ResearchGate. Retrieved from [Link]

-

Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. (n.d.). NIH National Center for Biotechnology Information. Retrieved from [Link]

-

Electrospray Ionization (ESI) Mass Spectrometry. (2022, November 8). Physics LibreTexts. Retrieved from [Link]

-

10 Tips for Electrospray Ionisation LC-MS. (n.d.). Element Lab Solutions. Retrieved from [Link]

-

Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. (n.d.). LinkedIn. Retrieved from [Link]

-

Infrared spectroscopy correlation table. (n.d.). Wikipedia. Retrieved from [Link]

-

Analysis of the NMR Spectrum of Pyridine. (n.d.). AIP Publishing. Retrieved from [Link]

-

IR Tables. (n.d.). University of California, Santa Cruz. Retrieved from [Link]

-

IR: amines. (n.d.). University of Calgary. Retrieved from [Link]

-

A nuclear magnetic resonance study of pyridinium and p-anisidinium carboxylate salts. (n.d.). Canadian Journal of Chemistry. Retrieved from [Link]

-

IR Absorption Table. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

-

Infrared Correlation Chart for Amines. (n.d.). Scribd. Retrieved from [Link]

-

1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). (n.d.). Defense Technical Information Center. Retrieved from [Link]

- Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. (n.d.). [Source not provided in search results]

-

LOXL2 small molecule inhibitor restrains malignant transformation of cervical cancer cells by repressing LOXL2-induced epithelial-mesenchymal transition (EMT). (n.d.). NIH National Center for Biotechnology Information. Retrieved from [Link]

-

Experimental and theoretical NMR study of 4-(3-cyclohexen-1-yl)pyridine. (2008). PubMed. Retrieved from [Link]

Sources

- 1. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 2. Video: Mass Spectrometry: Isotope Effect [jove.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. savemyexams.com [savemyexams.com]

- 5. elementlabsolutions.com [elementlabsolutions.com]

- 6. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. phys.libretexts.org [phys.libretexts.org]

- 8. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 9. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 13. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 14. IR Absorption Table [webspectra.chem.ucla.edu]

- 15. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 16. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 17. How Does FTIR Analysis Work? | Innovatech Labs [innovatechlabs.com]

- 18. pubs.aip.org [pubs.aip.org]

- 19. Pyridine(110-86-1) 1H NMR spectrum [chemicalbook.com]

- 20. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 21. ocw.mit.edu [ocw.mit.edu]

An In-Depth Technical Guide to the Solubility of (3-Chloropyridin-4-YL)methanamine in Organic Solvents

Introduction: The Critical Role of Solubility in Drug Development

(3-Chloropyridin-4-YL)methanamine is a substituted pyridine derivative that represents a class of compounds with significant potential in medicinal chemistry and drug discovery. As with any active pharmaceutical ingredient (API), a thorough understanding of its physicochemical properties is paramount for successful formulation and development.[1][2][3] Among these properties, solubility is a cornerstone that dictates bioavailability, dosage form design, and the overall therapeutic efficacy of a drug candidate.[3][4] Poor aqueous solubility, for instance, is a major hurdle in drug development, often leading to high doses being required to achieve therapeutic plasma concentrations.[3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of (3-Chloropyridin-4-YL)methanamine in a range of organic solvents, a critical step in pre-formulation studies.[1][5]

Physicochemical Properties of (3-Chloropyridin-4-YL)methanamine

A detailed analysis of the molecular structure of (3-Chloropyridin-4-YL)methanamine provides valuable insights into its expected solubility behavior.[1]

Table 1: Physicochemical Properties of (3-Chloropyridin-4-YL)methanamine

| Property | Value/Information | Source |

| Molecular Formula | C6H7ClN2 | [6] |

| Molecular Weight | 142.59 g/mol | [7] |

| Appearance | Expected to be a solid at room temperature. | General chemical knowledge |

| Predicted XlogP | 0.3 | [6] |

| Hydrogen Bond Donors | 1 (from the amine group) | [8] |

| Hydrogen Bond Acceptors | 2 (from the pyridine nitrogen and the amine nitrogen) | [8] |

| Predicted Boiling Point | 239.9°C at 760 mmHg | [7] |

The presence of a primary amine and a pyridine ring suggests the molecule has both hydrogen bond donor and acceptor capabilities, which can facilitate interactions with protic and aprotic polar solvents.[9][10][11] The predicted XlogP value of 0.3 indicates a relatively balanced hydrophilic-lipophilic character, suggesting potential solubility in a range of solvents with varying polarities.[6] The chlorine substituent on the pyridine ring introduces some lipophilicity and can influence electronic distribution within the molecule.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like." This means that solutes tend to dissolve in solvents that have similar intermolecular forces. For (3-Chloropyridin-4-YL)methanamine, the following interactions are expected to play a significant role:

-

Hydrogen Bonding: The primary amine group (-NH2) can act as a hydrogen bond donor, while the nitrogen atoms in the pyridine ring and the amine group can act as hydrogen bond acceptors.[9][10][11] Solvents capable of hydrogen bonding (e.g., alcohols, water) are likely to be effective at solvating this molecule.

-

Dipole-Dipole Interactions: The polar nature of the C-Cl bond and the pyridine ring will lead to dipole-dipole interactions with polar solvents.

-

Van der Waals Forces: These non-specific interactions will be present with all solvents.

Based on these considerations, a selection of solvents with varying polarities, hydrogen bonding capabilities, and dielectric constants should be evaluated to establish a comprehensive solubility profile.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol details the widely accepted equilibrium shake-flask method for determining the thermodynamic solubility of (3-Chloropyridin-4-YL)methanamine.[4][12] This method is considered the gold standard for its reliability in achieving a true equilibrium between the dissolved and undissolved solute.[5]

Materials and Equipment

-

(3-Chloropyridin-4-YL)methanamine (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.1 mg accuracy)

-

Temperature-controlled orbital shaker or water bath[4]

-

Vials with airtight seals (e.g., screw-cap vials with PTFE-lined septa)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the chosen solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Centrifuge (optional)

Experimental Workflow Diagram

Caption: Workflow for the shake-flask solubility determination method.

Detailed Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of (3-Chloropyridin-4-YL)methanamine to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium has been reached.[4]

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set at the desired temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient duration to ensure equilibrium is achieved. A period of 24 to 72 hours is typically recommended.[4][12] To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed; equilibrium is reached when the concentration of subsequent measurements does not significantly change.[12]

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. Centrifugation can be used to expedite this process.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.[4]

-

-

Quantification:

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantify the concentration of (3-Chloropyridin-4-YL)methanamine in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectroscopy.[1][2]

-

For HPLC: Develop a method with a suitable column and mobile phase to achieve good peak shape and separation. Create a calibration curve using standard solutions of known concentrations.

-

For UV-Vis Spectroscopy: Determine the λmax of (3-Chloropyridin-4-YL)methanamine in the solvent and create a Beer-Lambert calibration curve.

-

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/100 mL, or molarity (mol/L).

-

Data Presentation and Interpretation

The results of the solubility studies should be presented in a clear and concise manner to allow for easy comparison across different solvents.

Table 2: Hypothetical Solubility Data for (3-Chloropyridin-4-YL)methanamine at 25°C

| Solvent | Polarity Index | Dielectric Constant | Solubility (mg/mL) |

| Hexane | 0.1 | 1.89 | < 0.1 |

| Toluene | 2.4 | 2.38 | 1.5 |

| Dichloromethane | 3.1 | 9.08 | 25.8 |

| Acetone | 5.1 | 20.7 | 55.2 |

| Ethanol | 5.2 | 24.5 | 150.7 |

| Methanol | 6.6 | 32.7 | > 200 |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | > 200 |

| Water | 10.2 | 80.1 | 5.3 |

Interpretation of Hypothetical Data: The hypothetical data in Table 2 would suggest that (3-Chloropyridin-4-YL)methanamine exhibits poor solubility in non-polar solvents like hexane and increasing solubility with an increase in solvent polarity and hydrogen bonding capacity, with very high solubility in polar protic (methanol, ethanol) and polar aprotic (DMSO, acetone) solvents. The moderate solubility in water is consistent with its predicted XlogP.

Logical Framework for Solubility Screening

For efficient screening of solvents, a logical progression from non-polar to polar solvents is recommended.

Sources

- 1. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 2. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]

- 3. pharmajournal.net [pharmajournal.net]

- 4. researchgate.net [researchgate.net]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. PubChemLite - (3-chloropyridin-4-yl)methanamine (C6H7ClN2) [pubchemlite.lcsb.uni.lu]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Compound 1-(3-methoxyphenyl)-N-[(pyridin-4-yl)methyl]methanamine--hydrogen... [chemdiv.com]

- 9. mdpi.com [mdpi.com]

- 10. Weak hydrogen bonding and fluorous interactions in the chloride and bromide salts of 4-[(2,2,3,3-tetrafluoropropoxy)methyl]pyridinium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Study of hydrogen bonding in 1-ethyl-2-methyl-4-oxo-1,4-dihydro-pyridin-3-yloxyethanoic acid and 3-(1,2-diethyl-4-oxo-1,4-dihydropyridin-3-yloxy)propanoic acid by 1H NMR spectroscopy and X-ray crystallography - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 12. who.int [who.int]

(3-Chloropyyridin-4-YL)methanamine: A Technical Guide to a Versatile Scaffold in Modern Drug Discovery

Executive Summary: (3-Chloropyridin-4-YL)methanamine is a bifunctional heterocyclic building block of increasing importance in medicinal chemistry. Its structure, featuring a nucleophilic aminomethyl group and an electronically modified pyridine ring, offers medicinal chemists a versatile handle for constructing complex molecular architectures. The pyridine core is a well-established pharmacophore found in numerous approved drugs, valued for its metabolic stability and ability to engage in key hydrogen bonding interactions. The strategic placement of a chlorine atom at the 3-position provides a site for further synthetic elaboration via cross-coupling reactions or serves to modulate the electronic properties and binding interactions of the final molecule. This guide provides an in-depth analysis of the compound's properties, synthesis, and documented role in pharmaceutical research, establishing it as a valuable tool for the development of next-generation therapeutics.

Introduction to (3-Chloropyridin-4-YL)methanamine

The pyridine scaffold is one of the most ubiquitous heterocyclic motifs in medicinal chemistry, prized for its favorable physicochemical properties and its presence in a vast array of biologically active compounds.[1] (3-Chloropyridin-4-YL)methanamine, a substituted pyridine, emerges as a particularly strategic building block. It uniquely combines two critical functionalities:

-

The 4-Aminomethyl Group: This primary amine serves as a potent nucleophile and a flexible linker. It readily participates in standard synthetic transformations such as amidation, reductive amination, and urea formation, allowing for the straightforward covalent attachment of the pyridine core to other molecular fragments.

-

The 3-Chloro Substituent: The chlorine atom significantly influences the electronic character of the pyridine ring, altering its pKa and dipole moment. This can be crucial for fine-tuning a drug candidate's binding affinity to its biological target. Furthermore, the chloro group can act as a handle for advanced synthetic modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of additional complexity and the exploration of broader chemical space.

This combination of a reactive linker and a modifiable aromatic core makes (3-Chloropyridin-4-YL)methanamine a high-value intermediate for constructing libraries of compounds in drug discovery campaigns.

Physicochemical Properties

A clear understanding of a building block's physical and chemical properties is fundamental to its effective use in synthesis. The key properties of (3-Chloropyridin-4-YL)methanamine are summarized below.

| Property | Value | Source |

| CAS Number | 870063-65-3 | Alfa Chemistry[2] |

| Molecular Formula | C₆H₇ClN₂ | Alfa Chemistry[2] |

| Molecular Weight | 142.59 g/mol | Alfa Chemistry[2] |

| Boiling Point | 239.9°C at 760 mmHg | Alfa Chemistry[2] |

| Density | 1.244 g/cm³ | Alfa Chemistry[2] |

| InChIKey | AAEMFCVTGBYCHP-UHFFFAOYSA-N | Alfa Chemistry[2] |

| Appearance | Pale yellow solid (Varies) | Commercial Suppliers |

**3. Synthesis and Reactivity

General Synthetic Route

A common and efficient method for the preparation of (3-Chloropyridin-4-YL)methanamine involves the chemical reduction of its corresponding nitrile precursor, 3-chloro-4-cyanopyridine. This precursor is commercially available and can be synthesized through various established methods, such as the dehydration of 4-chloronicotinamide.[3] The reduction of the nitrile to the primary amine can be achieved using a variety of reducing agents.

The overall synthetic workflow is depicted below.

Caption: General two-step synthesis of (3-Chloropyridin-4-YL)methanamine.

Experimental Protocol: Reduction of 3-Chloro-4-cyanopyridine

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

-

Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add 3-chloro-4-cyanopyridine (1.0 eq).

-

Solvent Addition: Dissolve the starting material in a suitable anhydrous solvent, such as tetrahydrofuran (THF) or methanol.

-

Reduction:

-

Method A (Catalytic Hydrogenation): Add a catalytic amount of Raney Nickel (approx. 10% w/w) to the solution. Seal the flask, evacuate the atmosphere, and replace it with hydrogen gas (H₂), typically using a balloon or a hydrogenation apparatus. Stir the reaction vigorously at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Method B (Chemical Reduction): Cool the solution to 0°C in an ice bath. Slowly add a solution of a suitable reducing agent, such as borane-tetrahydrofuran complex (BH₃·THF, approx. 1.5-2.0 eq), dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

-

Workup:

-

For Method A, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

-

For Method B, cautiously quench the reaction at 0°C by the slow, dropwise addition of methanol, followed by 1M HCl.

-

-

Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by acid-base extraction or by column chromatography on silica gel to yield the pure (3-Chloropyridin-4-YL)methanamine.

Applications in Medicinal Chemistry: A Case Study

The utility of (3-Chloropyridin-4-YL)methanamine as a building block is explicitly demonstrated in the patent literature for the synthesis of novel pharmaceutical agents.

Case Study: Substituted 2-(Chroman-6-yloxy)-thiazoles

A patent for novel substituted 2-(chroman-6-yloxy)-thiazoles, intended for use as pharmaceuticals, lists (3-chloropyridin-4-yl)methanamine as a key reactant in the synthesis of analogs within this class of compounds.[4] While the specific biological target is not detailed in the abstract, the inclusion of this building block highlights its role in exploring the structure-activity relationship (SAR) of the scaffold.

The primary amine of (3-Chloropyridin-4-YL)methanamine can be used to couple the chloropyridine moiety to a core structure, such as a thiazole, via an amide linkage.

Caption: Incorporation of the building block into a drug scaffold.

Structure-Activity Relationship (SAR) Insights:

By incorporating the (3-chloropyridin-4-yl)methyl group, medicinal chemists can systematically probe the target's binding pocket:

-

Vectorial Growth: The aminomethyl linker allows the chloropyridine ring to extend into new regions of the binding site, potentially forming new, beneficial interactions.

-